H-Phe(2-Cl)-OH

physical organic chemistry mass spectrometry proton affinity

Procure H-Phe(2-Cl)-OH (CAS 103616-89-3), the ortho-halogenated phenylalanine analog that delivers ~3-fold higher GFP yield (52 mg/L) via PylRS amber suppression, outperforming para/meta regioisomers. Ortho-chlorination creates unique steric constraints and electronic effects that maximize binding affinity in SAR campaigns, as the largest gain among tested unnatural amino acids. For quantitative proteomics, distinct proton affinity (901.9 ± 2.2 kJ·mol⁻¹) ensures predictable MS ionization versus 4-Cl (904.9) or 3-Cl (889.0) analogs. White to off-white crystalline powder; ≥98% purity; store at -20°C; shipped at ambient/blue ice conditions.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 103616-89-3
Cat. No. B556779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(2-Cl)-OH
CAS103616-89-3
Synonyms2-Chloro-L-phenylalanine; 103616-89-3; L-2-Chlorophenylalanine; (S)-2-Amino-3-(2-chlorophenyl)propanoicacid; (2S)-2-amino-3-(2-chlorophenyl)propanoicacid; H-Phe(2-Cl)-OH; CVZZNRXMDCOHBG-QMMMGPOBSA-N; SBB003552; MFCD00077921; L-2-Chlorophe; (S)-2-chlorophenylalanine; AC1MC52M; SCHEMBL43977; KSC491Q0L; C9294_SIGMA; Jsp000367; (R)-b-(2-chlorophenyl)alanine; CTK3J1805; MolPort-001-758-729; ZINC402836; AKOS012010206; AC-1130; AL001-1; AM82732; CS13435
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)Cl
InChIInChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyCVZZNRXMDCOHBG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(2-Cl)-OH (CAS 103616-89-3): Ortho-Chlorinated Phenylalanine Building Block for Peptide Synthesis and Protein Engineering


H-Phe(2-Cl)-OH (2-chloro-L-phenylalanine) is a non-proteinogenic, ortho-halogenated phenylalanine analog with molecular formula C9H10ClNO2 and molecular weight 199.63 g/mol . The compound exists as a white to off-white crystalline powder with a melting point range of 227-235°C and optical rotation [α]20D = -9.0 to -10.5° (C=1 in H2O) . As an unnatural amino acid building block, it is primarily utilized in solid-phase peptide synthesis (SPPS) for introducing ortho-chloro substitution into peptide sequences, and has been demonstrated as a genetically encodable non-canonical amino acid (ncAA) in both E. coli and mammalian expression systems via amber codon suppression [1].

Why Ortho-Chlorination in H-Phe(2-Cl)-OH Creates Differentiable Properties Compared to Unsubstituted, Meta-, and Para-Halogenated Phenylalanine Analogs


Halogenated phenylalanine analogs are not interchangeable; the position and identity of halogen substitution profoundly alters physicochemical properties, enzyme recognition, and biological performance. Ortho-substitution on the phenyl ring introduces unique steric constraints and electronic effects that meta- and para-substituted analogs do not recapitulate [1]. The ortho-chloro modification in H-Phe(2-Cl)-OH specifically alters side-chain conformational preferences, proton affinity relative to other regioisomers, and substrate recognition by aminoacyl-tRNA synthetases and metabolic enzymes [2]. Procurement decisions predicated on generic "chloro-phenylalanine" without regiospecific specification risk obtaining compounds (e.g., 4-chloro or 3-chloro analogs) that exhibit fundamentally divergent behavior in peptide folding, target binding, genetic encoding efficiency, and enzymatic stability, as quantified below [3].

Quantitative Comparative Evidence for H-Phe(2-Cl)-OH (CAS 103616-89-3) Versus Closest Analogs


Proton Affinity Differentiation: Ortho-Chlorination Produces Distinct Gas-Phase Basicity Compared to Meta- and Para-Chlorophenylalanine

Ortho-chlorophenylalanine (H-Phe(2-Cl)-OH) exhibits a distinct absolute proton affinity (PA) value compared to its meta- and para-substituted regioisomers. Using extended kinetic method analysis with full entropy correction, the measured absolute PAs demonstrate that chlorination position produces non-equivalent electronic environments [1].

physical organic chemistry mass spectrometry proton affinity structure-activity relationships

Enzymatic Substrate Recognition: Ortho-Chloro Analog Retains Substrate Activity for Amino Acid Oxidases Where Decarboxylases Show No Discrimination Among Chlorophenylalanine Regioisomers

In systematic enzymatic profiling, all three chlorophenylalanine regioisomers (ortho-, meta-, and para-) were evaluated as substrates for D-amino acid oxidase (pig kidney) and L-amino acid oxidase (cobra venom). All three served as substrates, indicating that ortho-chlorination does not abolish oxidase recognition [1]. However, none of the three chlorophenylalanines showed any marked affinity for mammalian 3,4-dihydroxyphenylalanine decarboxylase or Streptococcus faecalis R tyrosine decarboxylase [1].

enzymology metabolic stability amino acid oxidases decarboxylases

Genetic Encoding Yield in E. coli: H-Phe(2-Cl)-OH Produces Approximately Threefold Higher Recombinant Protein Yield Compared to Unmodified Phenylalanine in LB Media

In genetic code expansion studies using an engineered pyrrolysyl-tRNA synthetase (PylRS(N346A/C348A)), H-Phe(2-Cl)-OH was site-specifically incorporated into GFP in E. coli. The ortho-chloro derivative was among seven ortho-substituted phenylalanine analogs successfully encoded [1]. Comparative expression yield data show that H-Phe(2-Cl)-OH at 2 mM concentration in LB media produced 52 mg/L of GFP (TAG27 variant), representing approximately threefold higher yield than that obtained with natural phenylalanine under identical conditions [2].

genetic code expansion non-canonical amino acids recombinant protein expression amber suppression

Binding Affinity Enhancement: H-Phe(2-Cl)-OH Demonstrates Largest Affinity Gain Among All Tested Unnatural Amino Acids in Protein-Ligand Interaction Studies

In comparative screening of unnatural amino acids for protein-ligand binding applications, 2-chloro-L-phenylalanine exhibited the largest gain in binding affinity relative to baseline among all unnatural amino acids tested . The ortho-chloro substitution introduces both steric bulk and altered electron density on the aromatic ring, which can enhance hydrophobic contacts and modulate π-stacking interactions with aromatic residues in protein binding pockets [1].

binding affinity peptide therapeutics protein-ligand interactions structure-activity relationships

Procurement-Relevant Application Scenarios for H-Phe(2-Cl)-OH (CAS 103616-89-3) Based on Verified Quantitative Differentiation


Genetic Code Expansion for Recombinant Protein Production Requiring High Expression Yields

Researchers utilizing amber suppression systems with PylRS(N346A/C348A) synthetase should procure H-Phe(2-Cl)-OH when recombinant protein yield is a critical economic or experimental constraint. The demonstrated ~3-fold higher GFP expression yield in LB media (52 mg/L) compared to natural phenylalanine [1] makes this ncAA a cost-effective choice for producing milligram-to-gram quantities of site-specifically modified proteins. This yield advantage directly translates to reduced ncAA consumption per milligram of purified protein, lowering per-experiment costs.

Peptide Lead Optimization Where Ortho-Specific Chlorination Enhances Target Binding Affinity

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on peptide ligands should prioritize H-Phe(2-Cl)-OH over para- or meta-chloro analogs when binding affinity enhancement is the primary optimization goal. The empirical observation that 2-chloro-L-phenylalanine provides the largest affinity gain among tested unnatural amino acids [1] suggests that ortho-chlorination introduces steric and electronic features particularly favorable for hydrophobic pocket occupancy and aromatic π-stacking interactions .

Mass Spectrometry-Based Proteomics Requiring Defined Gas-Phase Basicity for Quantitation

For quantitative proteomics workflows employing isobaric tagging or stable isotope labeling by amino acids in cell culture (SILAC), the distinct proton affinity of ortho-chlorophenylalanine (901.9 ± 2.2 kJ·mol−1) relative to other phenylalanine derivatives [1] provides predictable ionization behavior. Laboratories developing custom quantitation standards should select H-Phe(2-Cl)-OH when ortho-regiospecific properties are required, as meta- and para-substituted analogs exhibit significantly different proton affinities (889.0 and 904.9 kJ·mol−1, respectively) that would alter MS response factors.

Conformationally Constrained Peptide Design Requiring Ortho-Specific Side-Chain Restriction

Peptide chemists designing receptor-selective ligands where side-chain conformational restriction is desired should incorporate H-Phe(2-Cl)-OH rather than para- or unsubstituted phenylalanine. Ortho-substitution introduces unique steric constraints that alter the rotational freedom of the phenyl side chain [1], which can enhance receptor subtype selectivity and increase proteolytic stability relative to unconstrained analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Phe(2-Cl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.